molecular formula C9H16O4 B157086 Dipropylmalonic acid CAS No. 1636-27-7

Dipropylmalonic acid

Cat. No.: B157086
CAS No.: 1636-27-7
M. Wt: 188.22 g/mol
InChI Key: DIRSQLKNZQKDBK-UHFFFAOYSA-N
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Description

Dipropylmalonic acid, also known as 2,2-dipropylpropanedioic acid, is an organic compound with the chemical formula C9H16O4. It is characterized by its propyl and malonic acid functional groups. This white crystalline solid is commonly used as a building block in the synthesis of pharmaceuticals and agrochemicals .

Biochemical Analysis

Biochemical Properties

Dipropylmalonic acid plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of various pharmaceutical compounds. It interacts with several enzymes and proteins, facilitating the formation of complex molecules. For instance, this compound is involved in reactions catalyzed by malonyl-CoA synthetase, where it acts as a substrate, leading to the formation of malonyl-CoA derivatives. These derivatives are crucial for fatty acid biosynthesis and elongation processes. Additionally, this compound can interact with proteins involved in metabolic pathways, influencing their activity and stability .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in lipid metabolism, leading to changes in the levels of key metabolic enzymes. This compound also impacts cell signaling pathways such as the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in maintaining cellular energy homeostasis. By modulating these pathways, this compound can alter cellular responses to metabolic stress and nutrient availability .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules, including enzymes and proteins. This compound can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. For instance, it can inhibit the activity of acetyl-CoA carboxylase, an enzyme involved in fatty acid biosynthesis, by competing with its natural substrate. This inhibition leads to a decrease in fatty acid synthesis, affecting overall lipid metabolism. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or moisture. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. For example, prolonged exposure to this compound can lead to persistent changes in gene expression and metabolic activity, highlighting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance metabolic activity and improve cellular function without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These toxic effects are often dose-dependent and can be observed as threshold effects in animal studies. It is crucial to determine the optimal dosage range for this compound to maximize its therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways, including fatty acid biosynthesis and degradation. It interacts with enzymes such as malonyl-CoA synthetase and acetyl-CoA carboxylase, influencing the formation and utilization of malonyl-CoA derivatives. These interactions affect metabolic flux and the levels of key metabolites, such as acetyl-CoA and malonyl-CoA, which are essential for energy production and lipid metabolism. By modulating these pathways, this compound can impact overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passive diffusion, depending on its concentration and the cellular environment. Once inside the cell, this compound can interact with binding proteins that facilitate its localization to specific cellular compartments. These interactions can influence the accumulation and activity of this compound, affecting its overall efficacy and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial metabolism and energy production. Additionally, this compound can be targeted to the endoplasmic reticulum, affecting lipid synthesis and protein folding processes. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dipropylmalonic acid is typically synthesized through the alkylation of malonic acid diester with 1-chloropropane in the presence of an alkali catalyst. The reaction involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of phase-transfer catalysts is often avoided to simplify post-processing and improve product yield .

Chemical Reactions Analysis

Types of Reactions: Dipropylmalonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific propyl groups, which confer distinct chemical properties and reactivity compared to other malonic acid derivatives. This uniqueness makes it particularly valuable in the synthesis of certain pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2,2-dipropylpropanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-3-5-9(6-4-2,7(10)11)8(12)13/h3-6H2,1-2H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRSQLKNZQKDBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20167624
Record name Dipropylmalonic acid
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Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1636-27-7
Record name Dipropylmalonic acid
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Record name Dipropylmalonic acid
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Record name Dipropylmalonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular structure of dipropylmalonic acid and how does it influence its intermolecular interactions?

A1: this compound (C₉H₁₆O₄) exhibits a trans-planar configuration of its propyl chains [, ]. This structural feature contributes to the molecule's approximate pseudo-twofold rotation axis within its crystal structure. Furthermore, this compound molecules engage in strong O-H···O hydrogen bonding, leading to the formation of an R²(8) ring structure [, ].

Q2: Can you describe an efficient method for synthesizing this compound diester?

A2: A recently developed method utilizes alkali as a catalyst in an organic solvent to facilitate the reaction between diester malonate and 1-halogenated n-propane []. This method eliminates the need for phase-transfer catalysts, resulting in a faster reaction and simplified post-processing. The synthesized this compound diester is then suitable for direct use in subsequent reactions, particularly for synthesizing pharmaceutical intermediates [].

Q3: What is a notable chemical reaction involving this compound and what is its significance?

A3: this compound undergoes a decarboxylation reaction at elevated temperatures (170-180°C) to yield 2-valproic acid []. This reaction is particularly important because 2-valproic acid is a significant pharmaceutical compound. The described method produces high-purity 2-valproic acid with minimal impurities, offering a simple and effective approach for its synthesis [].

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